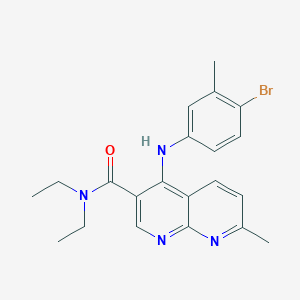
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide is a useful research compound. Its molecular formula is C20H28N2O3 and its molecular weight is 344.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant in Animal Feed
- Ethoxyquin as an Antioxidant : Ethoxyquin, structurally related to N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, is used in animal feed to protect against lipid peroxidation. Despite its safety profile demonstrated by tests, some harmful effects in animals and occupationally exposed individuals were observed, leading to reevaluation of its toxicity (Blaszczyk et al., 2013).
Cytotoxicity and Genotoxicity
- Cytotoxicity and Genotoxicity of Ethoxyquin : This compound's potential pro-oxidant activity and ability to cause DNA damage and chromosome aberrations are noted. Although deemed safe at permitted concentrations, its toxicity continues to be a subject of study (Blaszczyk & Skolimowski, 2015).
Biological Activity of Derivatives
- Antimicrobial and Biofilm Eradication Activities : Derivatives of this compound, like N-(diphenylmethyl)-2-[({4-[(6-methoxyquinolin-8-yl)amino]pentyl}carbamoyl)amino]-4-methylpentanamide, showed significant antimicrobial activity against specific bacterial strains and strong activity in biofilm eradication assays (Vlainić et al., 2018).
Influence on Dopamine Receptors
- Dopamine Agonist Properties : Related tetrahydroisoquinolines were examined for dopamine-like abilities, indicating the potential influence of such compounds on dopamine receptors (Jacob et al., 1981).
Antibacterial, Antifungal, and Cytotoxic Properties
- Isoquinoline Alkaloids from Litsea cubeba : Isoquinoline alkaloids, similar in structure to the compound , demonstrated significant antibacterial and antifungal activities, along with cytotoxicity against tumor cell lines (Zhang et al., 2012).
Inhibition of Mitochondrial Respiratory Chain
- Inhibitory Effect on Electron Transport : Ethoxyquin, due to its structural similarity, might share properties with this compound, such as the inhibition of NADH dehydrogenase in the mitochondrial respiratory chain (Reyes et al., 1995).
作用機序
Target of Action
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-propylpentanamide, also known as CCG-28224, primarily targets the Rho/SRF (Serum Response Factor) pathway . The Serum Response Factor is a transcription factor that regulates gene expression in response to various cellular signals, including growth factors, stress signals, and cytoskeletal dynamics .
Mode of Action
CCG-28224 inhibits the Rho/SRF-mediated transcriptional regulation . It interacts with the myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial–mesenchymal transition (EMT) . The compound binds to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A . This binding prevents the interaction between MRTF-A and importin α/β1, resulting in the inhibition of the nuclear import of MRTF-A .
Biochemical Pathways
The inhibition of the Rho/SRF pathway by CCG-28224 leads to the downregulation of several cellular processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . The compound also modulates mitochondrial functions, leading to a reduction in oxidative phosphorylation and an increase in the glycolytic rate .
Pharmacokinetics
The optimization of these properties is crucial for the success of a drug molecule .
Result of Action
The molecular and cellular effects of CCG-28224’s action include the inhibition of serum response factor-mediated gene expression and cell migration . It also leads to a significant reduction in oxidative phosphorylation, a key process in cellular energy production .
Action Environment
It is known that various environmental factors can significantly impact the effectiveness of drug molecules These factors can include temperature, pH, and the presence of other substances that can interact with the drug molecule
特性
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-4-6-14(7-5-2)19(23)21-11-10-16-12-15-8-9-17(25-3)13-18(15)22-20(16)24/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKLWWDNZCTHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2524217.png)
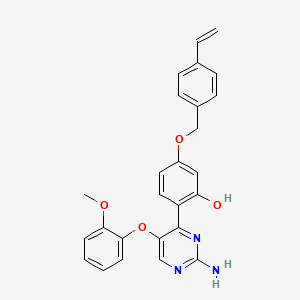
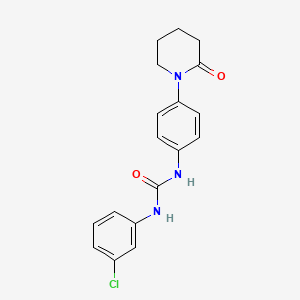
![6-chloro-4-(methylsulfonyl)-N'-[(3,4,5-trimethoxyphenyl)methylene]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2524222.png)
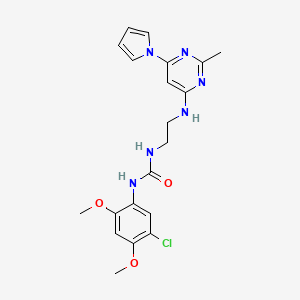
![2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2524224.png)
![N-[1-(adamantan-1-yl)propylidene]hydroxylamine](/img/structure/B2524226.png)
![N-benzyl-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2524229.png)
![1-[(4-Fluorophenyl)methyl]-3'-(4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2524230.png)
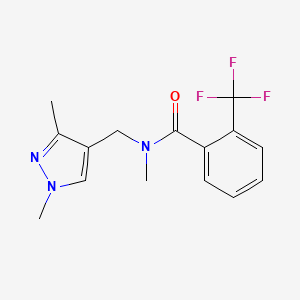
![Methyl (E)-4-oxo-4-[2-(1-phenyltriazol-4-yl)propan-2-ylamino]but-2-enoate](/img/structure/B2524233.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2524236.png)
![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)
